Cas no 223671-52-1 (1-Chloroisoquinoline-5-carbaldehyde)
1-Chloroisoquinoline-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-chloro-5-isoquinolinecarbaldehyde
- 1-Chloroisoquinoline-5-carbaldehyde
- EN300-3037255
- ZBHGEXPKAZNZJI-UHFFFAOYSA-N
- DA-19255
- 223671-52-1
- 1-chloro-5-isoquinolinecarboxaldehyde
- SCHEMBL6993163
- CS-0350204
-
- MDL: MFCD15526623
- Inchi: 1S/C10H6ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-6H
- InChI Key: ZBHGEXPKAZNZJI-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC=C(C=O)C=2C=CN=1
Computed Properties
- Exact Mass: 191.0137915g/mol
- Monoisotopic Mass: 191.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 30Ų
1-Chloroisoquinoline-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C198305-50mg |
1-Chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 50mg |
$ 390.00 | 2022-04-01 | ||
| TRC | C198305-100mg |
1-Chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 100mg |
$ 645.00 | 2022-04-01 | ||
| Enamine | EN300-3037255-0.05g |
1-chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 92.0% | 0.05g |
$209.0 | 2025-03-19 | |
| Enamine | EN300-3037255-0.1g |
1-chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 92.0% | 0.1g |
$312.0 | 2025-03-19 | |
| Enamine | EN300-3037255-0.25g |
1-chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 92.0% | 0.25g |
$444.0 | 2025-03-19 | |
| Enamine | EN300-3037255-0.5g |
1-chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 92.0% | 0.5g |
$702.0 | 2025-03-19 | |
| Enamine | EN300-3037255-1.0g |
1-chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 92.0% | 1.0g |
$900.0 | 2025-03-19 | |
| Enamine | EN300-3037255-2.5g |
1-chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 92.0% | 2.5g |
$1763.0 | 2025-03-19 | |
| Enamine | EN300-3037255-5.0g |
1-chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 92.0% | 5.0g |
$2608.0 | 2025-03-19 | |
| Enamine | EN300-3037255-10.0g |
1-chloroisoquinoline-5-carbaldehyde |
223671-52-1 | 92.0% | 10.0g |
$3868.0 | 2025-03-19 |
1-Chloroisoquinoline-5-carbaldehyde Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1-Chloroisoquinoline-5-carbaldehyde
Introduction to 1-Chloroisoquinoline-5-carbaldehyde (CAS No. 223671-52-1)
1-Chloroisoquinoline-5-carbaldehyde, also known by its CAS registry number CAS No. 223671-52-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of isoquinoline derivatives, which are widely studied due to their unique structural properties and potential applications in drug discovery, catalysis, and advanced materials. The molecule features a chloro group attached at the 1-position of the isoquinoline ring system, with a carbaldehyde group at the 5-position, making it a versatile building block for further chemical modifications.
The synthesis of 1-Chloroisoquinoline-5-carbaldehyde has been extensively explored in recent years, with researchers focusing on optimizing reaction conditions to achieve high yields and purity. One notable approach involves the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions. These methods not only enhance the efficiency of synthesis but also open up new avenues for functionalizing isoquinoline derivatives with diverse substituents.
Recent studies have highlighted the potential of 1-Chloroisoquinoline-5-carbaldehyde as a precursor for constructing heterocyclic compounds with enhanced electronic properties. For instance, researchers have demonstrated that this compound can undergo various cyclization reactions to form complex aromatic systems, which are valuable in the development of organic semiconductors and optoelectronic materials. These findings underscore the importance of isoquinoline derivatives in advancing materials science.
In addition to its role in materials synthesis, 1-Chloroisoquinoline-5-carbaldehyde has shown promise in medicinal chemistry. The compound's ability to act as a chiral ligand in asymmetric catalysis has been explored, with applications ranging from enantioselective synthesis of bioactive molecules to the development of novel therapeutic agents. Recent breakthroughs in this area have been published in high-impact journals, further cementing the compound's reputation as a valuable tool in drug discovery.
The physical properties of 1-Chloroisoquinoline-5-carbaldehyde, including its melting point, solubility, and stability under various conditions, have also been thoroughly investigated. These studies provide critical insights into its behavior under different experimental conditions, enabling researchers to design more effective synthetic strategies and applications.
Looking ahead, the continued exploration of 1-Chloroisoquinoline-5-carbaldehyde's properties is expected to yield even more groundbreaking discoveries. With advancements in computational chemistry and machine learning techniques, scientists are now better equipped to predict and design novel compounds based on this structure. This interdisciplinary approach is paving the way for innovative solutions across multiple disciplines.
In conclusion, 1-Chloroisoquinoline-5-carbaldehyde, CAS No. 223671-52-1, stands as a testament to the ingenuity and progress in modern chemistry. Its unique structure, coupled with its versatile reactivity and potential applications, positions it as a key player in future research and development endeavors.
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